molecular formula C20H22N2O6 B14177978 1,1'-(Ethene-1,2-diyl)bis{5-nitro-2-[(propan-2-yl)oxy]benzene} CAS No. 928036-82-2

1,1'-(Ethene-1,2-diyl)bis{5-nitro-2-[(propan-2-yl)oxy]benzene}

Katalognummer: B14177978
CAS-Nummer: 928036-82-2
Molekulargewicht: 386.4 g/mol
InChI-Schlüssel: XYMGJYKQZQFIGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-(Ethene-1,2-diyl)bis{5-nitro-2-[(propan-2-yl)oxy]benzene} is an organic compound characterized by its unique structure, which includes two benzene rings connected by an ethene bridge Each benzene ring is substituted with a nitro group and an isopropoxy group

Vorbereitungsmethoden

The synthesis of 1,1’-(Ethene-1,2-diyl)bis{5-nitro-2-[(propan-2-yl)oxy]benzene} typically involves a multi-step process. One common method starts with the nitration of 2-isopropoxybenzene to introduce the nitro group. This is followed by a coupling reaction with ethene to form the ethene-bridged structure. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Analyse Chemischer Reaktionen

1,1’-(Ethene-1,2-diyl)bis{5-nitro-2-[(propan-2-yl)oxy]benzene} undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The isopropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,1’-(Ethene-1,2-diyl)bis{5-nitro-2-[(propan-2-yl)oxy]benzene} has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as high-energy-density materials and polymers.

Wirkmechanismus

The mechanism of action of 1,1’-(Ethene-1,2-diyl)bis{5-nitro-2-[(propan-2-yl)oxy]benzene} involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the isopropoxy groups can engage in hydrogen bonding and other interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

1,1’-(Ethene-1,2-diyl)bis{5-nitro-2-[(propan-2-yl)oxy]benzene} can be compared with similar compounds such as:

    1,1’-(Ethene-1,2-diyl)bis{5-nitro-2-[(methyl)oxy]benzene}: This compound has a similar structure but with methyl groups instead of isopropoxy groups, leading to different chemical properties and reactivity.

    1,1’-(Ethene-1,2-diyl)bis{5-nitro-2-[(ethyl)oxy]benzene}: The ethyl groups in this compound also result in different physical and chemical properties compared to the isopropoxy derivative

Eigenschaften

CAS-Nummer

928036-82-2

Molekularformel

C20H22N2O6

Molekulargewicht

386.4 g/mol

IUPAC-Name

4-nitro-2-[2-(5-nitro-2-propan-2-yloxyphenyl)ethenyl]-1-propan-2-yloxybenzene

InChI

InChI=1S/C20H22N2O6/c1-13(2)27-19-9-7-17(21(23)24)11-15(19)5-6-16-12-18(22(25)26)8-10-20(16)28-14(3)4/h5-14H,1-4H3

InChI-Schlüssel

XYMGJYKQZQFIGZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])C=CC2=C(C=CC(=C2)[N+](=O)[O-])OC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.